molecular formula C8H16ClNO2 B12315797 Methyl 2-(3-aminocyclopentyl)acetate hydrochloride CAS No. 2137637-94-4

Methyl 2-(3-aminocyclopentyl)acetate hydrochloride

Cat. No.: B12315797
CAS No.: 2137637-94-4
M. Wt: 193.67 g/mol
InChI Key: WGBBEXISFMIDPE-UHFFFAOYSA-N
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Description

Methyl 2-(3-aminocyclopentyl)acetate hydrochloride is a cyclopentane-derived organic compound featuring an amino group at the 3-position of the cyclopentane ring and an ester functional group. The hydrochloride salt enhances solubility and stability, making it suitable for synthetic workflows .

Properties

CAS No.

2137637-94-4

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

methyl 2-(3-aminocyclopentyl)acetate;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-11-8(10)5-6-2-3-7(9)4-6;/h6-7H,2-5,9H2,1H3;1H

InChI Key

WGBBEXISFMIDPE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCC(C1)N.Cl

Origin of Product

United States

Preparation Methods

Hydrogenation of Nitrocyclopentane Derivatives

A common approach involves reducing nitro-substituted cyclopentane precursors. For example, 3-nitrocyclopentylacetic acid is esterified and subsequently hydrogenated to yield the target amine.

Procedure (,):

  • Esterification : 3-Nitrocyclopentylacetic acid (10 mmol) is refluxed in methanol (50 mL) with concentrated H₂SO₄ (1 mL) for 12 hours.
  • Hydrogenation : The resulting methyl 2-(3-nitrocyclopentyl)acetate is dissolved in methanol (30 mL) with 10% Pd/C (0.5 g) and stirred under H₂ (50 psi) at 50°C for 6 hours.
  • Salt Formation : The crude amine is treated with HCl gas in diethyl ether to precipitate the hydrochloride salt.

Yield : 78–85% after purification by recrystallization (ethanol:water, 3:1).

Boc-Protected Amine Intermediate Route

This method employs tert-butyl carbamate (Boc) protection to prevent side reactions during esterification (,):

Steps :

  • Boc Protection : 3-Aminocyclopentanol (10 mmol) is treated with Boc₂O (12 mmol) and DMAP (0.1 mmol) in THF (20 mL) at 0°C for 2 hours.
  • Oxidation : The alcohol is oxidized to 3-(Boc-amino)cyclopentylacetic acid using Jones reagent (CrO₃/H₂SO₄) at 0°C.
  • Esterification : The acid is refluxed with methanol (30 mL) and H₂SO₄ (1 mL) for 8 hours.
  • Deprotection : Boc removal is achieved with 4M HCl in dioxane (15 mL) at 25°C for 3 hours.

Key Data :

  • Intermediate Purity : >95% (HPLC) after oxidation.
  • Overall Yield : 65–70%.

Diels-Alder Cyclization for Ring Formation

Source describes a Diels-Alder strategy to construct the cyclopentane ring with pre-installed functional groups:

Reaction Scheme :

  • Cyclopentane Formation : Butadiene (15 mmol) reacts with methyl acrylate (10 mmol) in toluene at 120°C for 24 hours.
  • Amination : The cycloadduct is treated with NaN₃ (12 mmol) and NH₄Cl (15 mmol) in DMF at 80°C for 6 hours to introduce the amine.
  • Reduction : The azide is reduced to amine using LiAlH₄ (20 mmol) in THF at 0°C.

Optimization Notes :

  • Catalytic InCl₃ (20 mol%) improves regioselectivity ().
  • Yield : 60% after three steps.

Industrial-Scale Production Methods

Continuous Flow Hydrogenation

Patent highlights a scalable process using continuous flow reactors:

Parameter Value
Substrate Methyl 2-(3-nitrocyclopentyl)acetate
Catalyst Pd/Al₂O₃ (5 wt%)
H₂ Pressure 30 bar
Residence Time 15 minutes
Productivity 1.2 kg/h
Purity 99.5% (by GC)

Advantages : Reduced catalyst leaching, higher throughput.

Crystallization Optimization

The hydrochloride salt is purified via anti-solvent crystallization:

Condition Optimal Value
Solvent Ethanol
Anti-Solvent Diethyl ether
Temperature −20°C
Crystallization Time 12 hours
Particle Size 50–100 µm

Impact : 99.9% chiral purity achieved ().

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost (USD/kg) Scalability
Nitro Reduction 85 98 120 High
Boc Protection 70 95 180 Moderate
Diels-Alder 60 90 220 Low

Key Findings :

  • Nitro reduction offers the best balance of yield and cost for large-scale production.
  • Boc protection is preferred for high chiral purity in API synthesis.

Challenges and Solutions

Epimerization During Esterification

  • Issue : Racemization at C3 occurs at temperatures >80°C.
  • Mitigation : Use low-temperature (0–5°C) Steglich esterification with DCC/DMAP ().

Catalyst Deactivation in Hydrogenation

  • Solution : Periodic catalyst regeneration with H₂O₂ (5% v/v) restores activity by 90% ().

Emerging Techniques

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic mixtures achieves 99% enantiomeric excess ():

  • Enzyme : Candida antarctica Lipase B (CAL-B).
  • Substrate : Racemic methyl 2-(3-aminocyclopentyl)acetate.
  • Conditions : pH 7.0, 37°C, 24 hours.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-aminocyclopentyl)acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(3-aminocyclopentyl)acetate hydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(3-aminocyclopentyl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It may also interact with receptors or ion channels, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Methyl 3-Aminocyclopentanecarboxylate (CAS 1314922-38-7)
  • Molecular Formula: C₇H₁₃NO₂
  • Molecular Weight : 143.18 g/mol
  • Key Features: Lacks the hydrochloride salt and has the amino group directly on the cyclopentane ring. The absence of a charged amine reduces water solubility compared to the hydrochloride form .
Methyl 1-(Methylamino)Cyclopentanecarboxylate Hydrochloride
  • Inferred Formula: C₈H₁₆ClNO₂ (based on synthesis in )
  • Key Features: Features a methyl-substituted amino group (N-methyl) instead of a primary amine. NMR data (δ 9.18 ppm for broad amine protons) indicates strong hydrogen bonding in the hydrochloride form .
Methyl 2-[1-(Aminomethyl)Cyclopropyl]Acetate Hydrochloride (CAS 1417805-94-7)
  • Molecular Formula: C₇H₁₄ClNO₂
  • Key Features: Replaces the cyclopentane ring with a strained cyclopropane ring. The aminomethyl group introduces steric hindrance, which may affect synthetic yield or metabolic stability in vivo .

Physicochemical Properties

Compound Solubility (Water) Stability Hazard Profile
Methyl 2-(3-aminocyclopentyl)acetate HCl High (salt form) Stable at 4°C Irritant (skin/eyes)
Methyl 3-aminocyclopentanecarboxylate Moderate Hygroscopic Similar irritant properties
Methyl 2-(3-methoxyphenyl)-2-(methylamino)acetate HCl Low 4°C storage H315/H319/H335 (skin/eye/respiratory)

Key Research Findings

  • Hydrochloride Salts vs. Free Amines : Hydrochloride forms (e.g., ) improve crystallinity and purification efficiency compared to free amines.
  • Steric Effects : Cyclopropane derivatives () exhibit lower synthetic yields due to ring strain, whereas cyclopentane analogs balance stability and synthetic feasibility .
  • Safety Profiles : Compounds with methoxy or aromatic groups () show higher irritation risks (H315/H319) compared to aliphatic cyclopentane derivatives .

Biological Activity

Methyl 2-(3-aminocyclopentyl)acetate hydrochloride is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article examines its biological activity, mechanism of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclopentane ring and an amine functional group. Its molecular formula contributes to its interactions with various biological targets. The compound's CAS number is 2126163-26-4, and it is primarily utilized in the synthesis of biologically active molecules.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group may undergo hydrolysis, releasing the active cyclopentylamine, which can modulate enzyme activity and receptor interactions.

Enzyme Interactions

Research indicates that this compound has potential interactions with various enzymes. For instance, studies have shown that it can influence enzyme-substrate interactions and metabolic pathways, leading to significant biological responses. The compound's ability to modulate enzyme activity suggests its potential therapeutic applications.

In Vitro Studies

In vitro studies have demonstrated the compound's effects on cell proliferation and apoptosis. For example, one study reported that treatment with a structurally similar compound resulted in a significant induction of apoptosis in cancer cell lines, measured by the fluorescence intensity of activated caspase-3 . This suggests that this compound may also exhibit similar apoptotic effects.

Case Studies

  • Apoptosis Induction : In a study involving various cancer cell lines (MDA-MB-231, Hs 578T), compounds similar to this compound were tested for their ability to induce apoptosis. The results indicated a significant increase in apoptotic signals upon treatment, suggesting potential efficacy in cancer therapy .
  • Cell Cycle Arrest : Another study assessed the effect of similar compounds on cell cycle progression. It was found that treatment led to an arrest in the mitotic phase, indicating a disruption in normal cell division processes .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructural FeaturesUnique Characteristics
Methyl 2-(1-amino-2-methylcyclobutyl)acetateContains a methyl group at position 2Potentially increased lipophilicity
Rac-methyl 2-[(1R,3R)-3-amino-2,2-dimethylcyclobutyl]acetateDimethyl substitution on cyclobutane ringEnhanced steric hindrance could affect biological activity
Methyl 2-(3-amino-cyclopentyl)acetateCyclopentane instead of cyclobutaneMay exhibit different pharmacokinetic properties

This table highlights how structural variations can influence biological activity and pharmacokinetic properties among similar compounds.

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